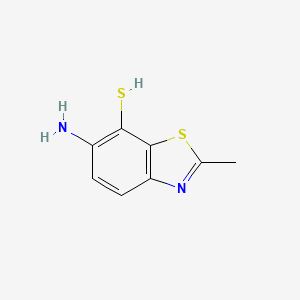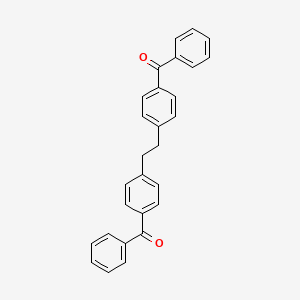
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is an organic compound with a complex structure It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) bonded to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] typically involves the reaction of 1,2-dibromoethane with 4-bromobenzophenone under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Shares the carbonyl group bonded to an aromatic ring but lacks the ethylene bridge.
Diphenylmethanone: Similar structure but with different substituents on the aromatic rings.
Biphenylmethanone: Contains two phenyl groups bonded to a central carbonyl group.
Uniqueness
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is unique due to the presence of the ethylene bridge connecting the aromatic rings. This structural feature imparts distinct chemical properties, such as increased rigidity and specific electronic characteristics, making it valuable for specialized applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
47658-53-7 |
|---|---|
Fórmula molecular |
C28H22O2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[4-[2-(4-benzoylphenyl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2/c29-27(23-7-3-1-4-8-23)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28(30)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 |
Clave InChI |
QRRKVKLMPGQQPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


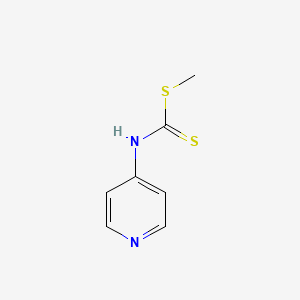

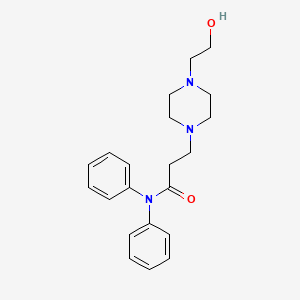
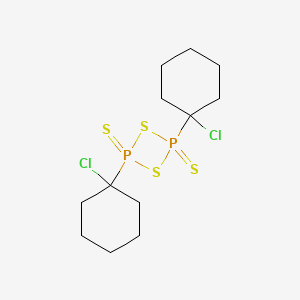
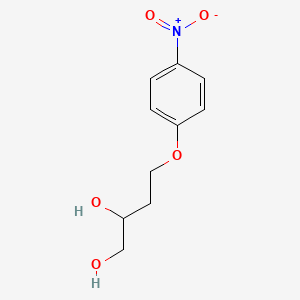
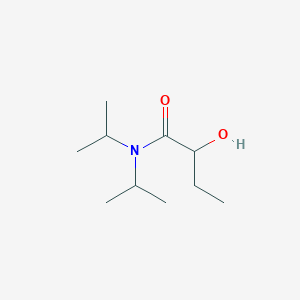
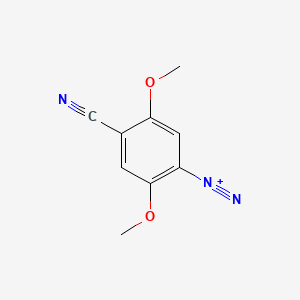

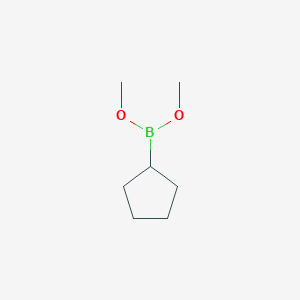

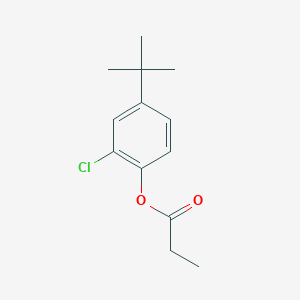

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
